N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide
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Overview
Description
N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxycyclobutyl moiety, and a but-2-ynamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Hydroxycyclobutyl Moiety: This step involves the formation of a cyclobutane ring with a hydroxyl group.
Coupling with But-2-ynamide: The final step involves coupling the cyclopropyl and hydroxycyclobutyl intermediates with but-2-ynamide. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Substituted amides
Scientific Research Applications
N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The cyclopropyl and hydroxycyclobutyl groups can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in covalent bonding with target molecules, altering their function and leading to desired biological effects.
Comparison with Similar Compounds
N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide can be compared with other similar compounds such as:
N-Cyclopropyl-N-[(1-hydroxycyclopropyl)methyl]but-2-ynamide: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to different reactivity and properties.
N-Cyclopropyl-N-[(1-hydroxycyclohexyl)methyl]but-2-ynamide: This compound has a cyclohexyl group, which can affect its steric and electronic properties.
N-Cyclopropyl-N-[(1-hydroxycyclopentyl)methyl]but-2-ynamide: This compound has a cyclopentyl group, which can influence its chemical behavior and interactions.
Properties
IUPAC Name |
N-cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-4-11(14)13(10-5-6-10)9-12(15)7-3-8-12/h10,15H,3,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDMTUGAGECLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1(CCC1)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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